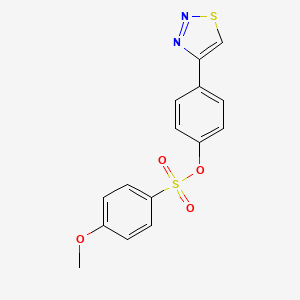
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” is a chemical compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains phenyl and methoxybenzenesulfonate groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenol involves nitration with nitric acid in acetic acid . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazol ring, which exhibits electron-accepting properties .Molecular Structure Analysis
The molecular structure of “4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” can be analyzed using various techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy . The compound’s empirical formula is C16H12N2O3S .Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield. These compounds demonstrate promising applications in photodynamic therapy for cancer treatment due to their significant photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. These compounds displayed high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Particularly, one compound exhibited significant cytotoxicity against cancer cell lines, highlighting potential for use alongside chemotherapy drugs for enhanced cancer therapy with reduced cytotoxicity (Gür et al., 2020).
Synthesis of Novel Compounds
Abdelhamid, Ismail, and Abdel-Aziem (2008) conducted research on the synthesis of 1,3,4-thiadiazoles containing chromone moiety, revealing the potential for creating diverse compounds with varied biological activities. Their work underscores the importance of 1,3,4-thiadiazole derivatives in synthesizing new molecules for further pharmacological evaluation (Abdelhamid, Ismail, & Abdel-Aziem, 2008).
Anticancer Agent Development
Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives, evaluating their anticancer effect on various cancer cell lines. One derivative showed potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting these compounds as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).
Orientations Futures
The future directions for research on “4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” could include further studies on its synthesis, reactivity, and potential applications. For instance, donor-acceptor-donor structures with 2,1,3-benzothiadiazole as an internal acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cell replication processes.
Biochemical Pathways
Related compounds have been found to exhibit anti-inflammatory properties , suggesting that the compound may affect inflammatory pathways.
Result of Action
Related compounds have been found to exhibit antibacterial, antifungal, and antiviral activity , suggesting that the compound may have similar effects.
Action Environment
It’s known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.
Propriétés
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-20-12-6-8-14(9-7-12)23(18,19)21-13-4-2-11(3-5-13)15-10-22-17-16-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGBGCKKQQGHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)

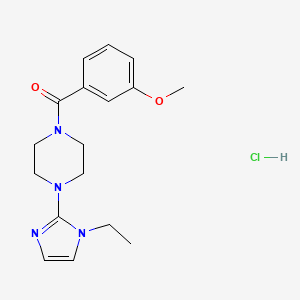
![N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2894671.png)
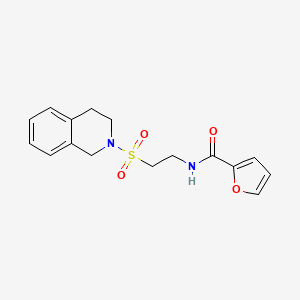
![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride](/img/structure/B2894675.png)
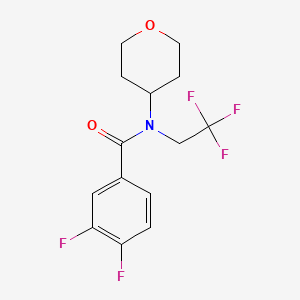
![3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2894678.png)
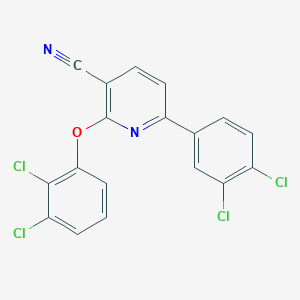
![3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2894681.png)
![7-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2894682.png)
![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2894684.png)
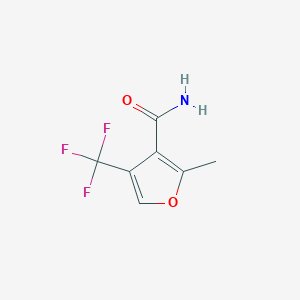
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide](/img/structure/B2894686.png)